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molecular formula C8H4F3NO3 B8424487 2(3H)-Benzoxazolone, 5-(trifluoromethoxy)-

2(3H)-Benzoxazolone, 5-(trifluoromethoxy)-

Cat. No. B8424487
M. Wt: 219.12 g/mol
InChI Key: BMTKWSRKNCSKNG-UHFFFAOYSA-N
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Patent
US08937087B2

Procedure details

To a mixture of 2-amino-4-(trifluoromethoxy)phenol (1.01 g) and 1,4-dioxane (20 mL) was added CDI (1.10 g), followed by heating and stirring at 70° C. for 7 hours. The reaction mixture was cooled to room temperature, and then the solvent was concentrated to a half of the volume under reduced pressure. To the obtained residue was added water (30 mL), followed by adjusting to pH 4 by the addition of concentrated hydrochloric acid under ice-cooling, and stirring at the same temperature for 1 hour. The resulting solid was collected by filtration to obtain 5-(trifluoromethoxy)-1,3-benzoxazol-2(3H)-one (830 mg).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].C1N=CN([C:19](N2C=NC=C2)=[O:20])C=1>O1CCOCC1>[F:12][C:9]([F:10])([F:11])[O:8][C:6]1[CH:5]=[CH:4][C:3]2[O:13][C:19](=[O:20])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring at 70° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to a half of the volume under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added water (30 mL)
ADDITION
Type
ADDITION
Details
by adjusting to pH 4 by the addition of concentrated hydrochloric acid under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring at the same temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(OC=1C=CC2=C(NC(O2)=O)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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